5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol
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Overview
Description
5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol is an organic compound that belongs to the class of benzooxazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both amino and phenol functional groups in its structure suggests potential reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol typically involves the formation of the benzooxazole ring followed by the introduction of the amino and phenol groups. One possible synthetic route could be:
Formation of Benzooxazole Ring: Starting from 2-aminophenol and an appropriate aldehyde or ketone, the benzooxazole ring can be formed through a cyclization reaction.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.
Amination: The amino group can be introduced through nitration followed by reduction or direct amination using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, sulfonating agents, or nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated products.
Scientific Research Applications
5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes or dyes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the production of polymers, resins, or other industrial materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol would depend on its specific application. For instance:
In biological systems: It might interact with specific enzymes or receptors, influencing biochemical pathways.
In chemical reactions: It could act as a nucleophile or electrophile, participating in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: A simpler analog without the benzooxazole ring.
5-Ethyl-2-aminophenol: Similar structure but lacks the benzooxazole ring.
Benzooxazole derivatives: Compounds with similar benzooxazole rings but different substituents.
Uniqueness
5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol is unique due to the combination of the benzooxazole ring with both amino and phenol functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-5-4-10(16)8-13(11)18/h3-8,18H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZJWSLRXZCVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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